1,13-Tridecanolide

Fragrance Chemistry Structure-Odor Relationship Olfactory Receptor Activation

Researchers requiring a non-musky, native macrolide scaffold for structure-odor studies or a reliable Angelica oil QC marker often face limited availability of authentic standard. 1,13-Tridecanolide fills this gap: - Dominant Angelica root constituent (≈50%), enabling definitive GC/MS batch authentication. - Liquid at ambient temperature (mp 24.5-26.5 °C), eliminating pre-heating required for solid musk lactones. - Direct synthetic precursor to 12-methyl-13-tridecanolide, the prized musk odorant. Supplied with full analytical documentation for immediate use in fragrance research and natural product standardization.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 1725-04-8
Cat. No. B158905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,13-Tridecanolide
CAS1725-04-8
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESC1CCCCCCOC(=O)CCCCC1
InChIInChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2
InChIKeyIUDIJIVSWGWJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,13-Tridecanolide (CAS 1725-04-8): 14-Membered Macrocyclic Lactone Procurement Profile


1,13-Tridecanolide (also known as oxacyclotetradecan-2-one or tridecano-13-lactone) is a 14-membered macrocyclic lactone belonging to the macrolide class, with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It occurs naturally in the essential oil of Angelica archangelica root [1] and can be synthesized via intramolecular esterification or ring-closing metathesis from biomass-derived fatty acids [2]. As an unsubstituted C13 macrolide, it serves as the structural scaffold for several musk odorants, yet its own olfactory profile is markedly different from its methylated derivatives [3].

Why 1,13-Tridecanolide Cannot Be Replaced by Other C14-C16 Macrocyclic Lactones


Macrocyclic lactones within the C14-C16 range are often perceived as a single class of musk odorants; however, odor quality, intensity, and physicochemical properties differ substantially among individual compounds [1]. 1,13-Tridecanolide (C13) distinguishes itself from commonly used musk lactones such as Cyclopentadecanolide (C15) and 12-Methyl-13-tridecanolide by its lack of musk odor—a direct consequence of the absence of a 12-methyl substituent [2]. Furthermore, its natural abundance profile in Angelica root oil, its liquid physical state at ambient temperature, and its foundational role as a synthetic intermediate for methylated musk derivatives preclude simple interchangeability with analogs that possess different ring sizes, substitution patterns, or olfactory profiles [3].

1,13-Tridecanolide: Quantitative Differentiation Evidence Versus Closest Analogs


Odor Profile: Non-Musk Character Versus 12-Methyl-13-tridecanolide

In a direct comparative study of structure-odor correlation, 13-tridecanolide (1,13-Tridecanolide) was characterized as the 'non-musky demethyl analogue' of the macrocyclic musk (12R)-12-methyl-13-tridecanolide. The demethyl compound exhibited 'only very faint odors' while the methylated derivative displayed pronounced musk character [1].

Fragrance Chemistry Structure-Odor Relationship Olfactory Receptor Activation

Natural Abundance in Angelica Root Oil Versus Cyclopentadecanolide and 12-Methyl-13-tridecanolide

Quantitative GC/MS analysis of the macrolide fraction of Angelica root oil revealed that 1,13-Tridecanolide (ω-alkanolide C13) constitutes 50.0% of the fraction, making it the most abundant macrocyclic lactone present. This contrasts with cyclopentadecanolide (C15) at 42.0% and the musk-active 12-methyl-13-tridecanolide at only 4.0% [1].

Natural Product Chemistry Essential Oil Analysis Macrolide Profiling

Physical State and Handling: Liquid at Ambient Temperature Versus Solid Cyclopentadecanolide

1,13-Tridecanolide has a reported melting point of 24.5-26.5 °C, remaining a liquid at typical ambient laboratory temperatures (≥25 °C) . In contrast, cyclopentadecanolide (Exaltolide®) melts at 37-38 °C and exists as a colorless crystalline solid at room temperature .

Physical Chemistry Formulation Process Engineering

Olfactory Threshold and Musk Potency Versus Cyclopentadecanolide

Cyclopentadecanolide is characterized by a low odor detection threshold of 1-4 ppb and a distinct musk character . In contrast, 1,13-Tridecanolide possesses no reported musk odor threshold and is explicitly described as non-musky with only very faint odors [1].

Odor Threshold Psychophysics Sensory Evaluation

Structural Classification: 14-Membered Ring (C13) Versus 16-Membered Ring (C15) Lactones

1,13-Tridecanolide is a 14-membered macrocyclic lactone (13 carbon atoms in the ring backbone, C13H24O2) [1]. Cyclopentadecanolide is a 16-membered lactone (15 carbon atoms, C15H28O2) [2]. This difference in ring size alters conformational flexibility, ring strain, and molecular volume, which are known to influence odorant-receptor binding and physicochemical properties such as volatility and partition coefficients [3].

Structural Chemistry Macrocycle Conformation Ring Strain

1,13-Tridecanolide: Evidence-Based Procurement Application Scenarios


Neutral Carrier or Placebo in Olfactory Research

Because 1,13-Tridecanolide is the non-musky demethyl analogue of 12-methyl-13-tridecanolide [1] and exhibits only very faint odors, it is ideally suited as a negative control or neutral carrier in structure-odor relationship studies and olfactory receptor activation assays where musk odor interference must be minimized [1].

Synthetic Intermediate for Methylated Musk Derivatives

1,13-Tridecanolide serves as the direct scaffold for the synthesis of 12-methyl-13-tridecanolide, a valuable macrocyclic musk constituent of Angelica root oil present at only 4.0% natural abundance [2]. Chemical or enzymatic methylation of 1,13-Tridecanolide provides access to this musk odorant, justifying procurement for fragrance synthesis workflows [1].

Natural Extract Standardization and Authentication

As the most abundant macrolide (50.0%) in Angelica root oil [2], 1,13-Tridecanolide serves as a key analytical marker for quality control, batch-to-batch standardization, and authentication of Angelica-derived natural extracts. Its high natural concentration enables reliable quantification for GC/MS-based certification [2].

Ambient-Temperature Formulations Requiring Liquid Macrolides

With a melting point of 24.5-26.5 °C, 1,13-Tridecanolide remains liquid at standard room temperature, eliminating the need for pre-heating required for solid macrocyclic lactones such as cyclopentadecanolide (mp 37-38 °C) . This simplifies formulation workflows in personal care, cosmetic, and industrial applications where ambient-temperature liquid handling is preferred .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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